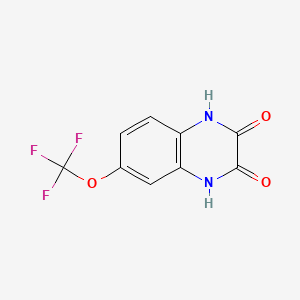

6-(trifluoromethoxy)quinoxaline-2,3-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethoxy)-1,4-dihydroquinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O3/c10-9(11,12)17-4-1-2-5-6(3-4)14-8(16)7(15)13-5/h1-3H,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVBKAASVHERMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)NC(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Modifications of 6 Trifluoromethoxy Quinoxaline 2,3 Diol

Established Synthetic Routes to Quinoxaline-2,3-diol Derivatives

The synthesis of the quinoxaline-2,3-diol core, which exists in tautomeric equilibrium with its quinoxaline-2,3-dione form, is a well-established area of heterocyclic chemistry. The most prevalent and classical method involves the condensation reaction between a substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. researchgate.net

A cornerstone of this approach is the reaction of an o-phenylenediamine with oxalic acid or its derivatives (e.g., diethyl oxalate) to form the quinoxaline-2,3-dione scaffold. ias.ac.inacademicjournals.org This reaction is versatile and can be performed under various conditions, including in different solvents or even under solvent-free protocols. ias.ac.in The general mechanism involves the initial formation of an amide linkage followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the remaining carbonyl function, and subsequent dehydration.

Alternative precursors to the 1,2-dicarbonyl moiety include α-ketoacids, α-hydroxy ketones, and α-halo ketones. nih.govchim.it For instance, α-hydroxy ketones can be oxidized in situ to the corresponding 1,2-dicarbonyl compound, which then reacts with the diamine. nih.gov The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield. Various catalysts, from simple acids to metal complexes, have been employed to facilitate this condensation. researchgate.netnih.gov

Below is a table summarizing various established methods for the synthesis of quinoxaline-2,3-diol/dione (B5365651) derivatives.

| Reactants | Catalyst/Reagent | Conditions | Yield | Reference |

| o-Phenylenediamine, Oxalic Acid | None (Grinding) | Room Temperature | Good to Excellent | ias.ac.in |

| o-Phenylenediamine, Benzil | Bentonite Clay K-10 | Ethanol, Room Temp. | High | slideshare.net |

| Substituted o-Phenylenediamines, α-Hydroxy Ketones | Iodine (I2) | DMSO | 78-99% | nih.gov |

| o-Phenylenediamines, Vicinal Diols | Manganese Pincer Complex | KH, 150 °C | 35-90% | nih.gov |

| 3,4-Diaminobenzoic Acid, Benzil | Glacial Acetic Acid | 50 °C | High | nih.gov |

Development of Novel Synthetic Strategies for the 6-(trifluoromethoxy)quinoxaline-2,3-diol Framework

While specific literature detailing the synthesis of this compound is not abundant, a logical and effective synthetic strategy can be devised based on the established routes discussed previously. The key to accessing this specific framework is the synthesis and utilization of the corresponding substituted diamine precursor, 4-(trifluoromethoxy)benzene-1,2-diamine (B1304667) . epa.govnih.gov

The synthesis of this key precursor can be approached from 4-(trifluoromethoxy)aniline (B150132). A typical route involves a two-step process:

Nitration: The 4-(trifluoromethoxy)aniline is first protected, for instance as an acetanilide, to direct nitration to the position ortho to the amine. The protected compound is then nitrated using a nitrating agent like nitric acid in sulfuric acid to introduce a nitro group at the 2-position.

Reduction: The resulting 2-nitro-4-(trifluoromethoxy)aniline (B1305693) derivative is then subjected to a reduction reaction. This can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using metals like iron or tin in acidic media, to convert the nitro group into a primary amine, thus yielding 4-(trifluoromethoxy)benzene-1,2-diamine. google.com

Once the 4-(trifluoromethoxy)benzene-1,2-diamine is obtained, it can be condensed with oxalic acid or a suitable derivative to yield the target compound, this compound. The reaction would proceed via cyclocondensation, forming the heterocyclic ring. Given the electron-withdrawing nature of the trifluoromethoxy group, reaction conditions might require adjustment, as such groups can decrease the nucleophilicity of the diamine and potentially lead to longer reaction times or lower yields compared to electron-donating-substituted precursors. ias.ac.in

Regioselective and Stereoselective Synthesis of this compound Analogues

Regioselectivity in the synthesis of quinoxaline (B1680401) derivatives becomes critical when using unsymmetrically substituted o-phenylenediamines and/or unsymmetrical 1,2-dicarbonyl compounds. In the synthesis of this compound from 4-(trifluoromethoxy)benzene-1,2-diamine and a symmetric dicarbonyl compound like oxalic acid, regioselectivity is inherently controlled, leading to a single product.

However, if an unsymmetrical dicarbonyl compound were used, two regioisomers could potentially form. The regiochemical outcome is governed by the relative nucleophilicity of the two amino groups on the phenylenediamine ring and the relative electrophilicity of the two carbonyl carbons. The trifluoromethoxy group is strongly electron-withdrawing, which deactivates the amino group para to it (at position 1) more than the amino group meta to it (at position 2). Consequently, the amino group at position 2 is more nucleophilic and is expected to react preferentially with the more electrophilic carbonyl carbon of the dicarbonyl partner, thus directing the regioselectivity of the cyclization. nih.govresearchgate.net

Stereoselectivity is not a factor in the synthesis of the planar this compound itself. However, it is a crucial consideration in the synthesis of its hydrogenated analogues, such as perhydroquinoxalines. The stereoselective synthesis of such analogues can be achieved by using chiral starting materials or through diastereoselective reactions. For instance, the annulation of a piperazine (B1678402) ring onto a chiral cyclohexane (B81311) triamine has been used to create stereochemically defined perhydroquinoxalines. uni.lu Asymmetric synthesis could also be employed to prepare enantiomerically pure N-substituted derivatives, where a chiral side chain is introduced onto one of the nitrogen atoms of the quinoxaline-2,3-diol scaffold.

Chemical Transformations and Functionalization of the this compound Scaffold

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogues. The primary points for functionalization are the nitrogen atoms of the diol/dione system and the C-H positions on the benzene (B151609) ring, although the latter is less common.

A key transformation is the conversion of the diol to a 2,3-dichloroquinoxaline (B139996) derivative. This is typically achieved by treating the diol with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 2,3-dichloro-6-(trifluoromethoxy)quinoxaline (B567384) is a versatile intermediate. The two chlorine atoms are activated towards nucleophilic aromatic substitution (SNAr), allowing for sequential and regioselective displacement by various nucleophiles.

Common functionalization reactions include:

N-Alkylation/N-Arylation: The nitrogen atoms of the quinoxaline-2,3-diol can be alkylated or arylated using alkyl halides or aryl halides under basic conditions. researchgate.net

Nucleophilic Substitution: The chlorine atoms of the corresponding 2,3-dichloroquinoxaline can be displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and azide (B81097) ions, to introduce diverse functional groups at the 2 and 3 positions. thieme-connect.de

C-H Functionalization: Direct C-H functionalization at other positions of the quinoxaline ring is a modern approach to introduce new substituents, often mediated by transition metal catalysts or photoredox catalysis. thieme-connect.denih.govrsc.orgmdpi.com

Modification of the Trifluoromethoxy Group: While the trifluoromethoxy group is generally stable, under harsh conditions, it could potentially be modified, although this is a less common strategy.

| Reaction Type | Reagent(s) | Position(s) Functionalized | Product Type | Reference |

| Chlorination | POCl₃, SOCl₂ | C2, C3 | 2,3-Dichloroquinoxaline | academicjournals.org |

| N-Alkylation | Alkyl Halide, Base (e.g., NaH) | N1, N4 | N-Alkyl Quinoxalinedione (B3055175) | researchgate.net |

| C-H Trifluoroalkylation | CF₃SO₂Na, K₂S₂O₈ | C3 (of quinoxalinone) | 3-Trifluoroalkyl Quinoxalinone | nih.gov |

| C-H Arylation | Aryl Halide, Pd Catalyst | C-H positions on the ring | Aryl-substituted Quinoxaline | rsc.org |

Green Chemistry Approaches in the Synthesis of Quinoxaline-2,3-diol Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to develop more environmentally benign and efficient protocols. researchgate.net These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.

Several green strategies are applicable to the synthesis of quinoxaline-2,3-diols:

Solvent-Free Synthesis: One of the most effective green methods is performing the condensation of o-phenylenediamines and oxalic acid under solvent-free conditions by simple grinding in a mortar and pestle at room temperature. This method offers high atom economy and avoids the use of volatile organic solvents. ias.ac.in

Aqueous Media: Water is an ideal green solvent, and several syntheses of quinoxalines have been developed in aqueous media. researchgate.netresearchgate.net Using water as a solvent is not only environmentally friendly but can also simplify the workup procedure.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of reaction, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netresearchgate.net

Reusable Catalysts: The use of solid acid catalysts like cellulose (B213188) sulfuric acid or various clays (B1170129) (e.g., montmorillonite (B579905) K-10) provides a green alternative to corrosive and hazardous liquid acids. researchgate.netresearchgate.net These catalysts are often reusable, reducing waste and cost. nih.gov

| Green Approach | Key Feature | Example Condition | Advantages | Reference |

| Mechanochemistry | Solvent-free grinding | o-Phenylenediamine + Oxalic Acid, RT | High atom economy, no solvent waste | ias.ac.in |

| Microwave Irradiation | Rapid heating | Reactants irradiated for seconds to minutes | Short reaction times, high yields | researchgate.netresearchgate.net |

| Aqueous Synthesis | Use of water as solvent | Condensation in H₂O or EtOH/H₂O | Environmentally benign, simple workup | researchgate.netresearchgate.net |

| Reusable Catalyst | Solid acid catalyst | Cellulose sulfuric acid in water | Recyclable, biodegradable, inexpensive | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis of 6 Trifluoromethoxy Quinoxaline 2,3 Diol

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Structural and Conformational Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 6-(trifluoromethoxy)quinoxaline-2,3-diol. The analysis involves ¹H, ¹³C, and ¹⁹F NMR spectra, which together provide a complete picture of the atomic connectivity and chemical environment within the molecule.

The quinoxaline-2,3-diol core exists in a tautomeric equilibrium with its quinoxaline-2,3(1H,4H)-dione form, which is often the predominant species in solution. This tautomerism significantly influences the NMR spectra.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the N-H protons of the dione (B5365651) tautomer.

Aromatic Protons: The benzene (B151609) ring of the quinoxaline (B1680401) system will exhibit signals for three protons. Based on the substitution pattern, one would expect a doublet for the proton at C5, a doublet of doublets for the proton at C7, and a doublet for the proton at C8. The specific chemical shifts would be influenced by the electron-withdrawing nature of the trifluoromethoxy group.

N-H Protons: The two N-H protons of the dione form would likely appear as a broad singlet, typically in the downfield region (around 11-12 ppm), due to hydrogen bonding and exchange phenomena. For the parent 2,3-dihydroxyquinoxaline, these protons are observed as a broad signal. chemicalbook.comnih.gov

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule.

Carbonyl Carbons: The two carbonyl carbons (C2 and C3) of the dione tautomer are expected to resonate at the most downfield region of the spectrum, typically around 155 ppm.

Aromatic Carbons: Six signals are anticipated for the aromatic carbons of the benzene ring. The carbon atom attached to the trifluoromethoxy group (C6) will show a characteristic quartet due to coupling with the fluorine atoms. The chemical shifts of the other aromatic carbons will also be affected by the substituent.

CF₃O- Group: The carbon of the trifluoromethoxy group will appear as a quartet with a large one-bond C-F coupling constant.

¹⁹F NMR: This technique is crucial for confirming the presence and environment of the trifluoromethoxy group. A single, sharp singlet is expected, as there are no other fluorine atoms or nearby protons to cause splitting. The chemical shift will be characteristic of a CF₃O- group attached to an aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogues like 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione and 6-methoxy-quinoxaline-2,3-diol. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H5 | ~ 7.5 - 7.8 (d) | ~ 115 - 120 |

| H7 | ~ 7.3 - 7.6 (dd) | ~ 118 - 125 |

| H8 | ~ 7.8 - 8.1 (d) | ~ 128 - 132 |

| N1-H, N4-H | ~ 11.0 - 12.5 (br s) | - |

| C2, C3 | - | ~ 153 - 158 |

| C4a, C8a | - | ~ 125 - 135 |

| C5 | - | ~ 115 - 120 |

| C6 | - | ~ 145 - 150 (q) |

| C7 | - | ~ 118 - 125 |

| C8 | - | ~ 128 - 132 |

| OCF₃ | - | ~ 120 (q, ¹JCF ≈ 257 Hz) |

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Determination

Single-crystal X-ray diffraction provides definitive proof of molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported in the searched literature, its solid-state architecture can be predicted based on related compounds. uctm.edubeilstein-journals.org

It is expected that the molecule would crystallize in its dione tautomeric form. The crystal packing would likely be dominated by extensive intermolecular hydrogen bonding between the N-H groups of one molecule and the carbonyl oxygen atoms of neighboring molecules. This typically leads to the formation of planar, sheet-like structures. beilstein-journals.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For this compound, the spectra would be dominated by vibrations of the quinoxaline-dione core and the trifluoromethoxy substituent.

N-H Stretching: A broad absorption band in the IR spectrum between 3200 and 3400 cm⁻¹ would be indicative of the N-H stretching vibrations of the amide groups, with the broadening caused by hydrogen bonding.

C=O Stretching: Strong, sharp absorption bands between 1650 and 1710 cm⁻¹ are characteristic of the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the dione ring. For the related 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, these bands appear around 1738-1756 cm⁻¹. uctm.edu

C=C and C=N Stretching: Vibrations associated with the aromatic and heterocyclic rings would appear in the 1450-1620 cm⁻¹ region.

C-F Stretching: The trifluoromethoxy group would give rise to very strong and characteristic absorption bands in the 1100-1300 cm⁻¹ region, corresponding to the C-F stretching vibrations.

C-O-C Stretching: The stretching of the C-O-C ether linkage of the trifluoromethoxy group would also be visible, typically around 1050-1150 cm⁻¹.

Table 2: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| N-H Stretch (H-bonded) | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| C=O Stretch (Amide) | 1650 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1620 | Medium-Strong |

| C-F Stretch | 1100 - 1300 | Very Strong |

| C-O-C Stretch | 1050 - 1150 | Strong |

Electronic Spectroscopy (UV-Vis and Fluorescence) for Excited State Properties and π-System Characterization

Electronic spectroscopy, particularly UV-Visible absorption spectroscopy, provides insights into the electronic transitions within the π-system of the molecule. The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* transitions within the conjugated aromatic system.

Based on data for similar quinoxaline-2,3-dione derivatives, one would anticipate strong absorption maxima in the range of 250-400 nm. For instance, 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione shows absorption maxima in this region. uctm.edu The presence of the trifluoromethoxy group, an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoxaline-2,3-diol.

Fluorescence spectroscopy could potentially be used to study the molecule's excited-state deactivation pathways. However, many quinoxaline-diones are only weakly fluorescent or non-fluorescent due to efficient non-radiative decay processes. The specific emission properties would depend on factors like solvent polarity and the potential for excited-state proton transfer.

Chiroptical Spectroscopy for Absolute Stereochemistry Determination (if chiral derivatives are relevant)

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity. Consequently, chiroptical techniques such as Circular Dichroism (CD) spectroscopy are not applicable to the compound itself.

However, this class of compounds is highly relevant in the context of chirality. If a chiral center were introduced into the molecule, for example, by N-alkylation with a chiral substituent, the resulting enantiomers could be distinguished and their absolute stereochemistry determined using chiroptical spectroscopy. Studies on N-substituted chiral quinoxaline-2,3-diones have demonstrated that enantiomers can exhibit dramatically different biological activities and can be characterized by their distinct CD spectra. nih.gov For such chiral derivatives of this compound, CD spectroscopy would be an essential tool for assigning the R or S configuration at the stereocenter.

Computational and Theoretical Investigations of 6 Trifluoromethoxy Quinoxaline 2,3 Diol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Reactivity, and Acidity/Basicity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in elucidating the electronic structure and reactivity of 6-(trifluoromethoxy)quinoxaline-2,3-diol. These methods provide insights into the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its chemical behavior.

The electronic properties of quinoxaline (B1680401) derivatives are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. For this compound, the electron-withdrawing trifluoromethoxy group (-OCF3) at the 6-position is expected to lower the energy of both HOMO and LUMO levels compared to the unsubstituted quinoxaline-2,3-diol. This, in turn, influences the molecule's reactivity and potential as an electron acceptor in chemical reactions.

The acidity of the hydroxyl groups at the 2- and 3-positions is also a key parameter that can be predicted using these computational methods. The presence of the electron-withdrawing -OCF3 group is anticipated to increase the acidity of the N-H and O-H protons, making the compound more likely to act as a proton donor.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G)* (Disclaimer: The following data is illustrative and based on typical values for similar compounds, as specific experimental or computational data for this exact molecule is not readily available in the provided search results.)

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 2.1 eV |

| pKa (hydroxyl groups) | ~7.5 |

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects on this compound

Molecular dynamics (MD) simulations offer a means to explore the conformational flexibility of this compound and the influence of its environment, such as the presence of a solvent. These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

For this compound, MD simulations can reveal the preferred rotational conformations of the trifluoromethoxy group and the hydroxyl groups. The planarity of the quinoxaline ring system is a key feature, and simulations can determine how interactions with solvent molecules, particularly water, affect this planarity.

Solvent effects are critical for understanding the molecule's behavior in a biological context. MD simulations can model the hydrogen bonding patterns between the hydroxyl and trifluoromethoxy groups of the solute and surrounding water molecules. This provides insight into its solubility and how it might interact with biological macromolecules.

In Silico Molecular Docking and Pharmacophore Modeling for Hypothetical Target Interactions

Given that many quinoxaline derivatives exhibit biological activity, in silico molecular docking and pharmacophore modeling are valuable tools for exploring the hypothetical interactions of this compound with biological targets. These methods are instrumental in drug discovery for identifying potential protein-ligand binding modes.

Quinoxaline-2,3-diones are known to act as antagonists at the AMPA receptor, a type of glutamate (B1630785) receptor in the central nervous system. capes.gov.brnih.gov Pharmacophore modeling can be used to identify the key chemical features of these antagonists, such as hydrogen bond donors and acceptors, and aromatic regions, that are essential for binding. nih.gov

Molecular docking simulations could then be employed to fit this compound into the binding site of the AMPA receptor. The results of such simulations would predict the binding affinity and the specific interactions, such as hydrogen bonds with key amino acid residues, that stabilize the complex. The diol moiety is expected to form crucial hydrogen bonds, while the trifluoromethoxy group could engage in hydrophobic or other electronic interactions.

Table 2: Hypothetical Docking Results of this compound with AMPA Receptor (Disclaimer: The following data is illustrative and based on typical values for similar compounds, as specific experimental or computational data for this exact molecule is not readily available in the provided search results.)

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Binding Energy | -8.5 kcal/mol | Arg485, Ser652, Thr655 |

| Hydrogen Bonds | 3 | Arg485 (with diol), Ser652 (with diol) |

| Hydrophobic Interactions | 1 | Pro478 (with trifluoromethoxy group) |

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters for this compound, which can then be validated against experimental data to confirm the molecule's structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental NMR data to aid in the assignment of peaks.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be computed. For this compound, characteristic peaks for O-H, N-H, C=N, and C-F stretching and bending vibrations would be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption (λmax).

This comparison between theoretical and experimental spectra is a powerful tool for structural elucidation and for refining the computational models used.

Theoretical Analysis of Reaction Mechanisms Involving this compound

Theoretical analysis can shed light on the mechanisms of chemical reactions involving this compound. The most common method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. researchgate.net

In the case of this compound, the synthesis would likely involve the reaction of 4-(trifluoromethoxy)benzene-1,2-diamine (B1304667) with oxalic acid or a derivative thereof. Computational modeling can be used to study the reaction pathway, identify transition states, and calculate activation energies. This would provide a detailed understanding of the reaction kinetics and help in optimizing the reaction conditions for improved yields. The plausible mechanism involves the initial formation of an intermediate which then cyclizes to form the quinoxaline ring. researchgate.net

Molecular Mechanisms of Interaction with Biological Systems in Vitro and in Silico Approaches

Enzyme Inhibition Kinetics and Mechanistic Studies in Cell-Free Systems

No published studies were identified that specifically detail the enzyme inhibition kinetics or mechanistic actions of 6-(trifluoromethoxy)quinoxaline-2,3-diol in cell-free systems. Research on other quinoxaline (B1680401) derivatives has shown inhibition of enzymes such as Apoptosis signal-regulated kinase 1 (ASK1), various cyclooxygenases (COX), and α-glucosidase. researchgate.netnih.gov For instance, one study noted that introducing a trifluoromethyl (CF3) group at the 6-position of the quinoxaline-2,3-dione core increased potency for the AMPA receptor 16-fold compared to the unsubstituted parent compound. nih.gov However, this pertains to a trifluoromethyl group, not a trifluoromethoxy group, and lacks detailed kinetic data.

Receptor Binding Profiling and Ligand-Target Recognition at the Molecular Level (In Vitro)

There is no specific in vitro receptor binding data available for this compound. The quinoxaline-2,3-dione scaffold is well-known for its antagonism at ionotropic glutamate (B1630785) receptors, particularly the AMPA and kainate receptors. nih.govnih.govwikipedia.org Studies on related molecules have identified key interactions within the binding pockets of these receptors, but a binding profile for the 6-(trifluoromethoxy) derivative has not been documented. researchgate.net

Modulation of Specific Biochemical Pathways and Signaling Cascades (In Vitro)

Specific information on the modulation of biochemical or signaling pathways by this compound is absent from the current scientific literature. For context, other 2,3,6-trisubstituted quinoxaline derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, leading to anti-proliferative effects in cancer cell lines. nih.gov However, these findings cannot be directly attributed to the specific compound .

Elucidation of Molecular Targets Through Biophysical and Biochemical Assays (In Vitro)

No studies utilizing biophysical or biochemical assays to identify the molecular targets of this compound have been published. While techniques such as fluorescence polarization assays have been used to investigate the interaction of other quinoxaline compounds with targets like single-stranded DNA-binding proteins, this level of investigation has not been applied to this compound.

Structural Biology of this compound-Biomolecule Complexes

There are no available reports on the structural biology of this compound in complex with any biomolecule. The techniques of co-crystallization with target proteins and cryogenic electron microscopy (Cryo-EM) have not been used to resolve the structure of this specific compound bound to a biological target. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Trifluoromethoxy Quinoxaline 2,3 Diol Analogues

Design Principles for Systematic Structural Variation of 6-(trifluoromethoxy)quinoxaline-2,3-diol

The design of new analogues based on the this compound scaffold follows established medicinal chemistry principles aimed at systematically probing the chemical space around the core structure. The primary goal is to understand how modifications at different positions of the quinoxaline (B1680401) ring influence biological activity, selectivity, and physicochemical properties.

Key design strategies include:

Substituent Modification: The most common approach involves introducing a variety of substituents at open positions on the quinoxaline ring. This includes varying electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk (small vs. large groups), and lipophilicity. For instance, groups like halogens (F, Cl), alkyls (CH3), and ethers (OCH3) are systematically evaluated at various positions to determine their impact on activity. mdpi.comnih.gov The trifluoromethyl (CF3) group, a bioisostere of the methyl group, is often used to enhance metabolic stability and binding affinity. mdpi.comnih.gov

Scaffold Hopping and Hybridization: This advanced strategy involves replacing the central quinoxaline core with other heterocyclic systems or fusing it with additional rings to create novel molecular architectures. Examples include creating tricyclic systems like indolo[2,3-b]quinoxalines or pyrrolo[1,2-a]quinoxalines. sapub.orgnih.gov This can lead to compounds with entirely new biological profiles or improved potency by accessing different binding pockets or inducing new molecular interactions. mdpi.com

Linker Chemistry Modification: In analogues where the quinoxaline moiety is connected to another pharmacophore, the nature of the chemical linker is a critical design element. The choice between an oxygen (O) or nitrogen (N) linker, for example, can significantly alter the molecule's conformational flexibility and hydrogen bonding capacity, thereby affecting its biological activity. mdpi.com

Stereochemical Control: For analogues with chiral centers, the synthesis of specific stereoisomers (e.g., cis vs. trans diastereomers) is a crucial design principle. Biological systems are often highly sensitive to stereochemistry, and different isomers can exhibit vastly different potencies and selectivities. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For quinoxaline derivatives, QSAR studies provide predictive insights that guide the rational design of more potent analogues. researchgate.net

The process involves developing models that can accurately predict biological endpoints, such as the half-maximal inhibitory concentration (IC50). nih.gov Both linear and non-linear modeling approaches are employed. Non-linear methods like Gene Expression Programming (GEP) can be particularly advantageous as they can capture complex, non-linear relationships between molecular descriptors and activity that might be missed by linear models. nih.gov

In a typical QSAR study for quinoxaline analogues, a set of synthesized compounds is divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov The model's quality is assessed using statistical metrics such as the correlation coefficient (R²) and the root mean square error (RMSE). nih.govnih.gov For example, a QSAR study on 6H-indolo[2,3-b]quinoxaline derivatives suggested that incorporating cyclic substituents or those with primary carbon atoms could lead to increased cytotoxic potency, providing a clear design directive. researchgate.net These models help prioritize the synthesis of compounds with the highest probability of success, thereby optimizing resources and accelerating the drug discovery process.

Investigation of Substituent Effects on In Vitro Activity and Selectivity

The biological activity of quinoxaline analogues is highly sensitive to the nature and position of substituents on the core ring system. Systematic investigation has revealed several key SAR trends.

Substitution at Positions 2 and 3: The groups at the 2- and 3-positions of the quinoxaline ring are critical for activity. In some series, replacing a methyl group at the 3-position with a trifluoromethyl (CF3) group enhances biological effects. mdpi.comnih.gov The introduction of an NH linker at this position has been shown to be essential for activity in certain anticancer derivatives, whereas aliphatic linkers are detrimental. mdpi.com At the 2-position, aromatic groups are often important for activity. mdpi.com

Substitution at Positions 6 and 7: The substitution pattern on the benzo ring of the quinoxaline scaffold also plays a crucial role. For certain antimalarial quinoxaline 1,4-di-N-oxides, activity is defined by having the R1 position (position 7) occupied by groups such as Cl, CH3, OCH3, or CF3. nih.gov The steric effect of ester groups at position 7 has been noted as a critical factor in enhancing the antimycobacterial activity of some quinoxaline derivatives. nih.gov

Influence of Halogens: The position of halogen substituents can have a dramatic and sometimes counterintuitive effect on activity. In one study of oxiranyl-quinoxaline derivatives, most halogen substituents led to a loss of antiproliferative activity, with the notable exception of a fluorine atom in the meta position, which improved it. mdpi.com

Electronic Effects: The electronic properties of substituents can have a context-dependent influence. While electron-releasing groups like methoxy (B1213986) (OCH3) were found to be essential for the activity of some anticancer quinoxalines, electron-withdrawing groups like fluorine (F) were detrimental. mdpi.com Conversely, the strongly electron-withdrawing trifluoromethyl (CF3) group has been shown to improve activity in other classes of quinoxaline derivatives. mdpi.comnih.gov

Stereochemistry: The three-dimensional arrangement of atoms is fundamental. Studies on quinoxaline derivatives bearing an oxirane ring revealed that trans isomers generally display better antiproliferative activity than their cis counterparts, indicating that stereochemistry plays a vital role. mdpi.com

| Position on Quinoxaline Ring | Substituent | Observed Effect on In Vitro Activity | Citation |

|---|---|---|---|

| Position 2 | Aromatic Groups | Considered important for effect. | mdpi.com |

| Position 2 | o,o-dimethoxyphenyl | Increases anticancer activity in some series. | mdpi.com |

| Position 3 | Trifluoromethyl (CF3) vs. Methyl (CH3) | CF3 group improves antitaeniasis and antimycobacterial activity compared to CH3. | mdpi.comnih.govnih.gov |

| Position 3 | NH Linker vs. Aliphatic Linker | NH linker is essential for activity in some anticancer series, while aliphatic linkers decrease it. | mdpi.com |

| Position 7 | Cl, CH3, OCH3, or CF3 | Occupation by these groups is important for antiplasmodial activity. | nih.gov |

| Position 7 | Isopropyl Ester | Showed a positive effect, being over 8-fold more active in an antitaeniasis assay compared to methyl or ethyl esters. | mdpi.com |

| Varies | Halogens (general) | Position is critical; meta-fluorine improved activity while other halogens abolished it in one series. | mdpi.com |

Analysis of Scaffold Modifications on Binding Affinity and Efficacy (In Vitro)

Modifying the fundamental quinoxaline scaffold itself, rather than just its peripheral substituents, is a powerful strategy for modulating biological activity and exploring new pharmacological space.

One major approach is the creation of fused polycyclic systems. For example, fusing the quinoxaline core with other heterocyclic rings has led to the development of novel compound series with distinct biological profiles. The synthesis of ethyl 3-(arylethynyl)quinoxaline-2-carboxylates yielded derivatives with substantial antiproliferative activity against lung and glioblastoma cell lines, whereas the related pyrido[4,3-b]quinoxalin-1(2H)-ones demonstrated poor activity in the same assays. nih.gov This highlights how scaffold modifications can drastically alter efficacy. Similarly, the development of 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalines, which combines three different heterocyclic motifs, produced compounds with significant antiproliferative effects against various cancer cell lines. rsc.org

Scaffold modification can also be used to fine-tune selectivity for specific biological targets. In a study on 5-HT3 receptor ligands, subtle changes to the quinoxaline core were sufficient to completely switch selectivity between receptor subtypes. The compound 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline showed an 11-fold selectivity for the 5-HT3A receptor, while the closely related 2-(4-methylpiperazin-1-yl)quinoxaline had an 8.3-fold selectivity for the heteromeric 5-HT3AB receptor. nih.gov This demonstrates that even minor scaffold alterations can have profound effects on binding affinity and receptor subtype selectivity.

Bioisosteric replacement within the scaffold is another effective technique. For a series of antiplasmodial quinoxalines, replacing a phenyl group with a 2-thienyl or 2-furyl subunit was a key determinant of activity. nih.gov These larger structural changes are fundamental to SAR exploration, allowing researchers to map the broader requirements for molecular recognition at a biological target.

| Scaffold Modification | Resulting Compound Series | Impact on In Vitro Efficacy/Binding | Citation |

|---|---|---|---|

| Fusion with a pyrido ring | Pyrido[4,3-b]quinoxalin-1(2H)-ones | Demonstrated poor antiproliferative activity against A549 and U87-MG cell lines. | nih.gov |

| Addition of an arylethynyl carboxylate | Ethyl 3-(arylethynyl)quinoxaline-2-carboxylates | Showed substantial antiproliferative activity against A549 and U87-MG cell lines. | nih.gov |

| Fusion with indolo and triazole rings | 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxalines | Exhibited significant antiproliferative effects against multiple cancer cell lines (HCT-116, HepG-2, MCF-7). | rsc.org |

| Removal of substituent at position 3 | 2-(4-methylpiperazin-1-yl)quinoxaline | Resulted in an 8.3-fold selectivity for the 5-HT3AB receptor. | nih.gov |

| Addition of amino group at position 2 | 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline | Showed an 11-fold selectivity for the 5-HT3A receptor. | nih.gov |

Computational Approaches to Optimize Molecular Interactions and Potency

Computational chemistry is an indispensable tool in the modern drug design pipeline for quinoxaline-based compounds. These methods allow for the rational optimization of molecular structures to enhance potency and improve drug-like properties before committing to synthetic work.

Molecular Docking: This is one of the most widely used computational techniques. Docking simulations predict the preferred orientation of a ligand when bound to a biological target, such as an enzyme or receptor. mdpi.com For quinoxaline derivatives, docking studies have been used to elucidate binding modes and identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the target's active site. nih.govresearchgate.net For instance, docking experiments with 6-((1H-1,2,3-triazol-4-yl)methyl)-6H-indolo[2,3-b]quinoxaline analogues showed a fit within the ATP binding pocket of a target kinase. rsc.org

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to assess the stability of the predicted ligand-receptor complex over time. rsc.org These simulations provide a more dynamic picture of the molecular interactions, helping to confirm the binding hypothesis and evaluate the energetic favorability of the binding pose.

Pharmacophore Modeling and 3D-QSAR: Three-dimensional QSAR methods generate a pharmacophore model, which is an abstract 3D representation of the essential steric and electronic features required for a molecule to be active at a specific target. nih.gov This model highlights the critical locations for features like hydrogen bond donors/acceptors, hydrophobic groups, and charged centers. nih.gov New virtual compounds can then be screened against this pharmacophore to predict their activity, guiding the design of novel molecules with an optimal arrangement of functional groups for enhanced potency. nih.gov

In Silico ADMET Prediction: A critical aspect of drug design is ensuring that a potent compound also has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational tools are used to predict these properties for designed analogues early in the discovery process. rsc.orgresearchgate.net This in silico profiling helps to identify and eliminate compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity, focusing synthetic efforts on the most promising candidates. rsc.org

By integrating these computational approaches, researchers can move beyond trial-and-error synthesis and engage in a more targeted, hypothesis-driven design of potent and selective this compound analogues.

Advanced Analytical Methodologies for Research Application of 6 Trifluoromethoxy Quinoxaline 2,3 Diol

High-Performance Chromatographic Separations for Isomer Resolution and Purity Assessment in Research Batches

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of newly synthesized research batches of 6-(trifluoromethoxy)quinoxaline-2,3-diol. Given the potential for isomeric impurities arising from the synthesis process, developing robust HPLC methods is critical for ensuring the purity of the compound before its use in further research.

In a typical research setting, reversed-phase HPLC would be the method of choice. A C18 column is commonly used for the separation of quinoxaline (B1680401) derivatives. imist.ma The mobile phase would likely consist of a gradient elution system, for example, using a mixture of an aqueous component (like water with 0.1% formic acid to improve peak shape) and an organic modifier (such as acetonitrile (B52724) or methanol). imist.ma The gradient would be optimized to ensure the separation of this compound from any starting materials, by-products, or potential regioisomers.

Purity assessment would be conducted using a UV detector, as the quinoxaline core structure is chromophoric. The percentage purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks. For a research-grade compound, a purity of >95% is generally required.

Interactive Data Table: Hypothetical HPLC Purity Analysis of a Research Batch

| Parameter | Value |

| Column | C18, 2.1 mm x 50 mm, 1.7 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 50°C |

| Detection | UV at 254 nm |

| Retention Time | 4.52 min |

| Purity | 98.7% |

Mass Spectrometry-Based Methods for Elucidating Reaction Products and Metabolic Stability (In Vitro)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the structural elucidation of reaction products and for studying the metabolic fate of compounds in vitro. tandfonline.com

During the synthesis of this compound, various side-products could be formed. LC-MS analysis of the crude reaction mixture would allow for the identification of these impurities. High-resolution mass spectrometry (HR-MS) would provide accurate mass measurements, enabling the determination of the elemental composition of the main product and by-products. nih.gov Fragmentation analysis (MS/MS) would further aid in confirming the structure of this compound by breaking the molecule into smaller, predictable fragments. researchgate.net

In vitro metabolic stability studies are crucial for early-stage drug discovery. These assays typically involve incubating the test compound with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. Over time, samples are taken and analyzed by LC-MS to measure the disappearance of the parent compound. nih.gov The data is then used to calculate the in vitro half-life and intrinsic clearance, which are important predictors of in vivo metabolic stability. Furthermore, the same LC-MS analysis can be used to identify the major metabolites formed.

Interactive Data Table: Hypothetical In Vitro Metabolic Stability Data

| Parameter | Value |

| System | Human Liver Microsomes |

| Incubation Time | 0, 5, 15, 30, 60 min |

| Analysis | LC-MS/MS |

| In Vitro Half-life (t½) | 45.8 min |

| Intrinsic Clearance (CLint) | 15.1 µL/min/mg protein |

| Major Metabolite Identified | O-demethylation product |

Development of Specific Assays for Quantification of this compound in Complex Research Matrices

To evaluate the activity of this compound in various in vitro assays, it is necessary to have a reliable method for its quantification in complex biological matrices, such as cell lysates or incubation buffers. LC-MS/MS is the gold standard for this application due to its high selectivity and sensitivity. nih.gov

A specific and validated LC-MS/MS method would be developed. This involves optimizing the chromatographic conditions to separate the analyte from matrix components and selecting specific precursor-to-product ion transitions for the analyte and an internal standard in multiple reaction monitoring (MRM) mode. nih.gov A calibration curve would be constructed by spiking known concentrations of the compound into the blank matrix, allowing for accurate quantification of unknown samples.

Microfluidic and Miniaturized Platforms for High-Throughput Screening of Analogues (In Vitro)

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific biological activity. Microfluidic and miniaturized platforms are increasingly being used for HTS as they offer several advantages, including reduced reagent consumption, faster analysis times, and the potential for automation.

For the in vitro screening of analogues of this compound, a microfluidic platform could be designed to perform automated cell-based or biochemical assays. For instance, if the target is a specific enzyme, the assay could involve mixing the enzyme, substrate, and test compound in micro-wells, followed by a fluorescence-based readout to measure enzyme inhibition. The small volumes used in microfluidic devices would be particularly advantageous when only small quantities of newly synthesized analogues are available.

While specific data for this compound is not available, the principles of HTS applied to other quinoxaline derivatives would be directly applicable. imist.ma

Future Research Directions and Unexplored Avenues for 6 Trifluoromethoxy Quinoxaline 2,3 Diol

Integration with Systems Biology and Network Pharmacology Approaches (In Silico/In Vitro)

Modern drug discovery and molecular biology are increasingly reliant on systems-level approaches to understand the complex interaction networks of small molecules within a biological context. Network pharmacology, an approach that combines pharmacology with systems biology, aims to elucidate the multi-target, multi-pathway effects of chemical compounds. nih.gov

Future research on 6-(trifluoromethoxy)quinoxaline-2,3-diol would benefit immensely from the application of in silico and in vitro systems biology techniques. Computational tools are already widely used to predict the properties and potential targets of novel quinoxaline (B1680401) derivatives. nih.gov For instance, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction analyses and molecular docking studies have been successfully applied to other quinoxalines to evaluate their pharmacokinetic profiles and binding affinities to specific proteins. nih.govmdpi.com Artificial intelligence and machine learning models are also being used to predict the biological targets of new heterocyclic compounds. johnshopkins.edu

For this compound, a proposed research workflow could involve:

Initial In Silico Profiling: Utilizing platforms like SwissADME to predict physicochemical properties, pharmacokinetics, and potential for blood-brain barrier penetration. mdpi.com

Target Prediction: Employing reverse docking and AI-based algorithms to screen the compound against large databases of protein structures to identify a prioritized list of potential biological targets. johnshopkins.eduresearchgate.net

Pathway Analysis: Mapping the predicted targets to known biological pathways to generate hypotheses about the compound's mechanism of action and potential therapeutic applications.

In Vitro Validation: Experimentally validating the computational predictions by testing the compound's activity against the identified target proteins and its effect on relevant cellular pathways in laboratory assays.

This integrated approach would accelerate the characterization of this compound's biological activity, moving beyond a one-drug-one-target paradigm to a more holistic understanding of its network effects.

Potential as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively binding to a specific protein target. chemenu.com The quinoxaline scaffold is a valuable entity in the design of such probes. chemenu.com For example, a quinoxaline-based fluorescent probe has been developed for the ratiometric detection of thiophenols in living cells, demonstrating the utility of this chemical class in creating sophisticated research tools. nih.gov

The structure of this compound suggests its potential as a chemical probe. Quinoxaline-2,3-dione derivatives are known to interact with biological receptors, such as the AMPA and kainate receptors, with substitutions on the ring system modulating their binding affinity and functional activity. nih.gov The diol moiety itself can participate in crucial hydrogen bonding interactions with protein targets.

The introduction of a trifluoromethoxy (-OCF₃) group is a key feature. This group can enhance metabolic stability and membrane permeability, properties that are highly desirable for an effective chemical probe. chemenu.com Future research could focus on:

Target Deconvolution: Identifying the specific cellular protein(s) that this compound interacts with.

Mechanism of Action Studies: Elucidating how binding to its target(s) perturbs fundamental biological processes, such as cell signaling or enzyme activity.

Development of Tool Compounds: Synthesizing analogs and tagged versions (e.g., with biotin (B1667282) or a fluorophore) of the molecule to facilitate pull-down assays and cellular imaging, respectively.

Given the known neuroactivity of related quinoxaline-2,3-diones, exploring its potential as a probe for neurological pathways and receptors would be a particularly promising avenue. nih.gov

Exploration in Novel Materials Science Applications (e.g., coordination chemistry, optoelectronics)

Quinoxaline derivatives are emerging as a promising class of materials for organic electronics due to their inherent electron-accepting properties and structural versatility. beilstein-journals.org The quinoxaline scaffold has been successfully incorporated into materials for a range of applications, including organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and organic field-effect transistors (OFETs). beilstein-journals.orgrsc.orgwu.ac.th

The potential of this compound in materials science is currently unexplored but highly compelling. The core quinoxaline structure provides a rigid, planar framework conducive to charge transport, while the trifluoromethoxy group can significantly modulate the electronic properties. beilstein-journals.org

Future research directions in materials science could include:

Optoelectronic Properties: Investigating the photophysical and electrochemical characteristics of the molecule. This would involve measuring its absorption and emission spectra, determining its HOMO/LUMO energy levels through techniques like cyclic voltammetry, and calculating its band gap. rsc.orgresearchgate.net These properties are critical for applications as solid-state emitters or charge transport materials. researchgate.net

Coordination Chemistry: Exploring the use of the diol and nitrogen atoms as coordination sites for metal ions. This could lead to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or luminescent properties. The synthesis of molecular tweezers from quinoxaline derivatives for ion recognition highlights the potential in this area. acs.org

Polymer Science: Using the compound as a monomer or a chain-end modifier in the synthesis of advanced polymers. For example, a related derivative, 2,3-diphenylquinoxaline-6-carboxylic acid, has been used to control the architecture of hyperbranched polymers. medchemexpress.com

The table below summarizes some of the demonstrated applications of the broader quinoxaline scaffold in materials science, providing a roadmap for potential investigations into this compound.

| Application Area | Derivative Type | Key Findings | Citations |

|---|---|---|---|

| Optoelectronics / OLEDs | 2,3-Diphenylquinoxaline Amines | Function as bipolar, donor-acceptor-donor materials with tunable electrochemical properties and solid-state emission. | rsc.org |

| Dye-Sensitized Solar Cells (DSSCs) | Quinoxaline-2,3-dione Derivatives | HOMO/LUMO energy levels can be optimized for efficient electron injection and dye regeneration in photovoltaic devices. | wu.ac.thresearchgate.net |

| Organic Electronics | 2,3-Diphenyl Quinoxaline | Can be deposited as thin films with a wide band gap and strong fluorescence, suitable for optoelectronic devices. | researchgate.net |

| Charge Transport Materials | General Quinoxaline Derivatives | Act as attractive electron-transporting materials and auxiliary acceptors in organic solar cells and DSSCs. | beilstein-journals.org |

| Polymer Chemistry | 2,3-Diphenylquinoxaline-6-carboxylic acid | Used as a chain-end modifier for synthesizing hyperbranched polymers. | medchemexpress.com |

Development of Advanced Computational Models for Enhanced Predictive Power

Computational chemistry is a powerful tool for rationalizing experimental results and guiding the design of new molecules. For quinoxaline derivatives, methods like Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are routinely used to study their electronic structure, rationalize HOMO-LUMO energies, and predict optical properties. wu.ac.thresearchgate.netresearchgate.net

For this compound, the development of advanced computational models could provide significant predictive power. Future research should focus on:

Quantum Chemical Calculations: Applying high-level DFT and TDDFT calculations to accurately predict the geometric, electronic, and photophysical properties of the molecule. This can help rationalize the effect of the trifluoromethoxy substituent on the quinoxaline core. wu.ac.thresearchgate.net

Molecular Dynamics (MD) Simulations: Simulating the interaction of the compound with potential biological targets (e.g., proteins, DNA) or its behavior in different solvent environments to understand its binding modes and conformational dynamics.

Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models based on a library of related quinoxaline derivatives. By correlating structural features with observed biological activity or material properties, these models could predict the performance of this compound and guide the synthesis of next-generation compounds with enhanced characteristics.

Machine Learning Potentials: As more experimental data becomes available for quinoxalines, machine learning models could be trained to predict properties with greater speed and accuracy than traditional quantum methods, enabling high-throughput virtual screening of novel derivatives. acs.org

These computational approaches will be instrumental in building a deeper understanding of this molecule and accelerating its development for specific applications.

Collaborative Research Frameworks and Interdisciplinary Approaches

The full potential of this compound can only be unlocked through collaborative, interdisciplinary research. The breadth of potential applications—from pharmacology to materials science—necessitates the integration of expertise from multiple fields.

Future progress will depend on establishing frameworks that unite:

Synthetic Organic Chemists: To develop efficient and scalable routes to synthesize the compound and its derivatives. mdpi.com

Computational Chemists: To build predictive models of the molecule's properties and interactions, guiding experimental design. researchgate.net

Pharmacologists and Cell Biologists: To perform in vitro and in vivo studies to characterize its biological activity and mechanisms of action. nih.gov

Materials Scientists and Physicists: To fabricate and characterize devices (e.g., OLEDs, solar cells) and materials incorporating the compound. beilstein-journals.org

Structural Biologists: To solve the crystal structures of the compound in complex with its biological targets, providing atomic-level insights into its binding mode.

Such interdisciplinary collaborations, perhaps organized within academic consortia or industry-academia partnerships, are essential for translating fundamental chemical discoveries into tangible technological and therapeutic innovations. The study of this compound represents a microcosm of modern molecular science, where progress is driven by the convergence of diverse scientific disciplines.

Q & A

Q. What are the standard synthetic routes for 6-(trifluoromethoxy)quinoxaline-2,3-diol?

A common approach involves refluxing ortho-phenylenediamine derivatives with trifluoromethoxy-substituted precursors in anhydrous ethanol, catalyzed by glacial acetic acid. For example, analogous quinoxaline derivatives are synthesized by heating reactants at reflux for 4–5 hours, followed by vacuum evaporation and recrystallization from solvents like THF or ethanol . Purification often employs column chromatography (silica gel) to isolate the target compound, with yields typically around 70–80% .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm the trifluoromethoxy group (-OCF3) and hydroxyl positions via chemical shifts (e.g., -OCF3 typically appears at δ 55–60 ppm in 13C NMR) .

- Mass spectrometry (EI/ESI) : To verify molecular weight and fragmentation patterns, particularly for nitro or halogenated analogs .

- UV/Vis spectroscopy : For assessing electronic transitions, especially if the compound exhibits photophysical activity (e.g., quinoxaline derivatives often show λmax ~300–400 nm) .

Q. How is crystallographic data interpreted for structural validation?

Single-crystal X-ray diffraction (SCXRD) provides bond lengths and angles (e.g., C–N bonds in quinoxaline cores are ~1.33–1.37 Å, and O–C–F angles in trifluoromethoxy groups are ~117–120°) . Discrepancies between computational (DFT) and experimental bond angles should be resolved by refining thermal parameters and checking for crystallographic disorder .

Advanced Research Questions

Q. How can computational methods optimize synthesis of 6-(trifluoromethoxy)quinoxaline derivatives?

Quantum chemical calculations (e.g., DFT or reaction path searches) predict optimal reaction conditions, such as solvent polarity effects on cyclization efficiency. For instance, ICReDD’s workflow combines computational screening of activation energies with experimental validation to reduce trial-and-error steps, achieving >90% yield improvements in analogous quinoxaline syntheses .

Q. What strategies address contradictory spectroscopic and crystallographic data?

- Case study : If NMR suggests planar geometry but SCXRD shows torsional strain, compare experimental bond angles (e.g., C9–C10–C11 = 110.0° in crystal structures ) with DFT-optimized models.

- Cross-validate using dynamic NMR (to probe conformational exchange) or Hirshfeld surface analysis (to assess crystal packing effects) .

Q. How do reaction parameters influence regioselectivity in quinoxaline functionalization?

A factorial design approach can isolate variables:

- Temperature : Higher temperatures (80–100°C) favor trifluoromethoxy group retention over decomposition.

- Catalyst : Acetic acid vs. Lewis acids (e.g., ZnCl2) alter electrophilic substitution patterns on the quinoxaline core .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 2,3-diol positions .

Q. What analytical challenges arise in scaling up synthesis?

- Byproduct formation : Monitor via TLC/HPLC during reaction progression; common byproducts include dehydroxylated or dimerized species .

- Purification bottlenecks : Switch from column chromatography to recrystallization gradients (e.g., ethanol/water mixtures) for gram-scale batches .

Methodological Tables

Table 1: Key Crystallographic Parameters for Quinoxaline Derivatives

| Parameter | Value Range | Significance |

|---|---|---|

| C–N bond length | 1.33–1.37 Å | Confirms aromatic quinoxaline core |

| O–C–F angle (trifluoromethoxy) | 117.6–120.2° | Indicates steric/electronic effects |

| Torsional strain | 5–10° deviation from planarity | Affects π-conjugation and reactivity |

Table 2: Synthetic Yield Optimization via Factorial Design

| Factor | Low Level | High Level | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 85 |

| Reaction time (h) | 3 | 7 | 5 |

| Solvent polarity (ET30) | 33 (ethanol) | 43 (DMF) | 38 (THF) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.